Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride, with the CAS number 85236-52-8, is a compound characterized by its molecular formula and a molecular weight of approximately 311.85 g/mol. This compound features a phenolic structure with two pyrrolidinylmethyl groups and an amino group at the para position. The presence of the hydrochloride indicates that it is in its salt form, which enhances its solubility in water and may influence its biological activity .
The chemical reactivity of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group on the phenol can undergo electrophilic aromatic substitution. Additionally, the pyrrolidine rings may engage in various reactions typical of cyclic amines, such as acylation or alkylation.
Research indicates that Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride exhibits significant biological activity. It has been studied for its potential as an antipsychotic and antidepressant agent due to its ability to interact with neurotransmitter systems in the brain. The compound's structure suggests that it may influence serotonin and dopamine pathways, which are critical in mood regulation . Specific studies have shown promising results in animal models for treating conditions like schizophrenia and depression.
The synthesis of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields .
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride has several applications in medicinal chemistry and pharmacology:
Interaction studies involving Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride have focused on its binding affinity to various receptors. Notably, it has shown potential interactions with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial for its antidepressant and antipsychotic effects. These interactions suggest that the compound could modulate neurotransmitter activity effectively .
Several compounds share structural similarities with Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Amino-2-methylphenol | 123-30-8 | Contains an amino group but lacks pyrrolidinyl substituents; used in dyes and pharmaceuticals. |
4-Amino-N,N-dimethylphenol | 99-97-8 | Similar amino substitution but different alkyl groups; used in hair dyes. |
4-Amino-N-(pyrrolidin-1-yl)benzamide | 85236-51-7 | Contains a similar pyrrolidine structure but differs in functional groups; potential therapeutic applications. |
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride is unique due to its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to these similar compounds .